![molecular formula C21H18N2O5 B13128673 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide CAS No. 61212-78-0](/img/structure/B13128673.png)
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide
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Overview
Description
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is a complex organic compound characterized by its unique structure, which includes dimethoxy, nitro, and diphenylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the introduction of the diphenylamine moiety through a coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,5-dimethoxy-2-amino-N,N-diphenylbenzamide, while substitution reactions can produce various methoxy-substituted derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of interactions and applications, making it valuable for targeted research and development efforts.
Biological Activity
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O4
- Molecular Weight : 314.34 g/mol
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. In a study examining various derivatives, some compounds demonstrated radical scavenging abilities comparable to known antioxidants such as ascorbic acid and resveratrol. The Oxygen Radical Absorbance Capacity (ORAC) assay showed that several derivatives could scavenge free radicals effectively, suggesting their potential utility in mitigating oxidative stress-related conditions .
Compound | ORAC Value (%) | Comparison |
---|---|---|
4a | >30 | Comparable to ascorbic acid |
4d | >30 | Comparable to resveratrol |
4g | >30 | Comparable to trolox |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical targets in Alzheimer's disease treatment. While most analogs showed limited inhibition (<10%), some derivatives displayed notable activity, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .
Case Studies and Research Findings
-
Study on Antioxidant Properties :
A preliminary report synthesized several derivatives of this compound and assessed their antioxidant capabilities using the ORAC assay. The findings revealed that compounds such as 4a , 4d , and 4g exhibited potent radical scavenging activities, outperforming several traditional antioxidants . -
Cholinesterase Inhibition Study :
In another investigation focused on cholinergic activity, the synthesized derivatives were tested for their ability to inhibit AChE and BuChE. The results indicated that while most compounds had minimal inhibitory effects, certain derivatives showed promising results that warrant further exploration in the context of Alzheimer's disease therapy .
The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets within biological systems. The presence of methoxy and nitro groups likely contributes to its antioxidant capacity by facilitating electron donation during radical scavenging processes. Additionally, the compound's ability to inhibit cholinesterases suggests it may interfere with acetylcholine metabolism, enhancing cholinergic signaling crucial for cognitive functions .
Properties
CAS No. |
61212-78-0 |
---|---|
Molecular Formula |
C21H18N2O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-nitro-N,N-diphenylbenzamide |
InChI |
InChI=1S/C21H18N2O5/c1-27-19-13-17(18(23(25)26)14-20(19)28-2)21(24)22(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
CULSQGIKWKPQCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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